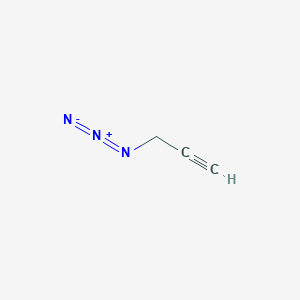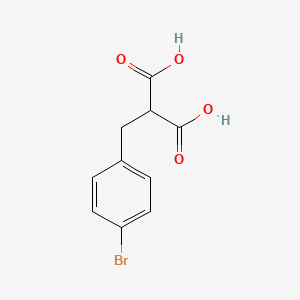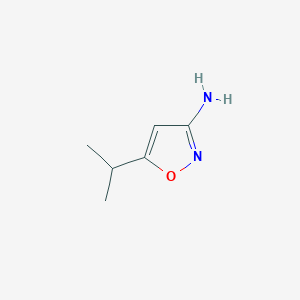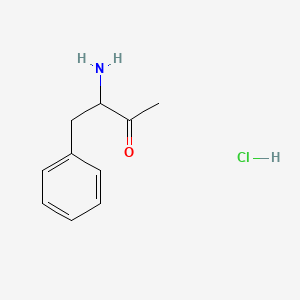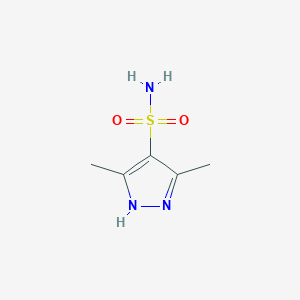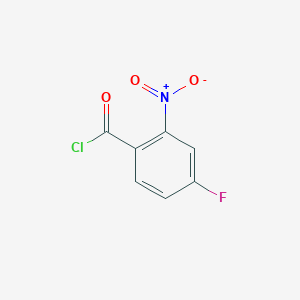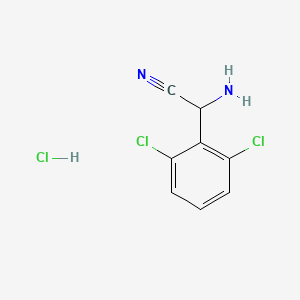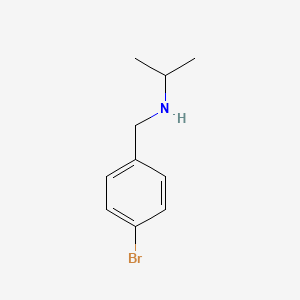
N-(4-Brombenzyl)propan-2-amin
Übersicht
Beschreibung
(4-Bromophenyl)methylamine is a compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and organic synthesis. The compound features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a propan-2-ylamine moiety. This structure is of interest because of the reactivity of the bromine atom and the presence of the amine group, which can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of related bromophenyl compounds has been explored through different strategies. One approach involves the use of transaminases and lipases to achieve stereoselective access to enantioenriched amines, which are precursors to compounds like (4-Bromophenyl)methylamine. These methods have been applied to synthesize valuable precursors for antimicrobial agents such as Levofloxacin . Another synthesis route for ortho-bromoarenes, which are structurally related to the compound of interest, utilizes a two-step process from 2-bromoaryl bromides, demonstrating the versatility of bromophenyl compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of (4-Bromophenyl)methylamine is characterized by the presence of a bromophenyl ring which can influence the electronic properties of the molecule. The bromine atom is an effective group for further functionalization due to its reactivity. The molecular structure of related compounds has been manipulated through various reactions, such as the Stevens rearrangement, to yield complex structures like terphenyl derivatives .
Chemical Reactions Analysis
Bromophenyl compounds are known to participate in a variety of chemical reactions. For instance, they can undergo domino reactions under palladium catalysis to form enamines and indoles, which are important structures in pharmaceutical chemistry . The bromophenyl moiety also plays a crucial role in the indirect anodic oxidation of amines, where it acts as an electron transfer mediator . These reactions highlight the chemical versatility of the bromophenyl group in (4-Bromophenyl)methylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromophenyl)methylamine are influenced by the bromophenyl and amine groups. The presence of the bromine atom adds significant molecular weight and can affect the compound's boiling point, solubility, and density. The amine group contributes to the basicity of the molecule and can engage in hydrogen bonding, which can influence solubility and reactivity. While specific physical and chemical properties of (4-Bromophenyl)methylamine are not detailed in the provided papers, related compounds have been studied for their interactions with biological systems, such as their role as inhibitors of serotonin uptake in neurons .
Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Mitteln
Diese Verbindung hat sich bei der Entwicklung neuartiger antimikrobieller Mittel als vielversprechend erwiesen. Die Präsenz der 4-Bromphenyl-Gruppe ist bedeutsam bei der Gestaltung von Molekülen mit dem Potenzial, grampositive Krankheitserreger zu bekämpfen, insbesondere Enterococcus faecium-Biofilminfektionen . Die Fähigkeit der Verbindung, als Gerüst für die Synthese von Derivaten zu dienen, die antimikrobielle Aktivität aufweisen, macht sie zu einem wertvollen Gut in der pharmazeutischen Forschung.
Proteomforschung
In der Proteomik wird N-(4-Brombenzyl)propan-2-amin als biochemisches Werkzeug eingesetzt. Seine Eigenschaften ermöglichen seine Anwendung in der Untersuchung von Proteinstrukturen und -funktionen, was zum Verständnis komplexer biologischer Systeme und zur Entdeckung neuer therapeutischer Ziele beiträgt .
Zwischenprodukt der organischen Synthese
Die Verbindung wird üblicherweise als Zwischenprodukt in der organischen Synthese verwendet. Sie ist an der Synthese verschiedener Medikamente, Pestizide und Konservierungsmittel beteiligt. Ihre Reaktivität und ihre strukturellen Merkmale machen sie geeignet für die Konstruktion komplexer Moleküle mit unterschiedlichen biologischen Aktivitäten .
Elektrolytzusätze für Lithium-Ionen-Batterien
Die Forschung zeigt, dass Derivate von This compound als filmbildende Elektrolytzusätze und Überladungsschutzadditive für Lithium-Ionen-Batterien verwendet werden können. Diese Anwendung ist entscheidend für die Verbesserung der Sicherheit und Effizienz von Batterien, die für die moderne Technologie von großer Bedeutung sind .
Arzneimittelentwicklung und -entdeckung
Die Struktur der Verbindung ist vorteilhaft bei der Arzneimittelentwicklung, insbesondere bei der Herstellung von Molekülen mit verbesserten pharmakologischen Profilen. Sie kann modifiziert werden, um Verbindungen mit antibakteriellen, krebshemmenden, neuromodulatorischen und anderen therapeutischen Aktivitäten zu erzeugen .
Biologische Bewertung und Prüfung
This compound: und seine Derivate werden verschiedenen biologischen Bewertungen unterzogen, darunter antimikrobielle Wirkung gegen Bakterien- und Pilzstämme, Antioxidansaktivitätstests und Toxizitätstests an Organismen wie Daphnia magna. Diese Studien sind wichtig, um die Sicherheit und Wirksamkeit potenzieller neuer Medikamente zu beurteilen .
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQJMTRRBIJCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513508 | |
| Record name | N-[(4-Bromophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60376-97-8 | |
| Record name | N-[(4-Bromophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




